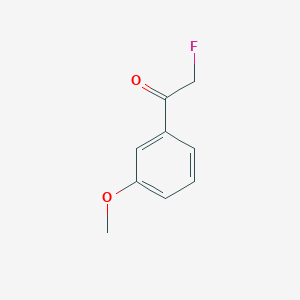

2-Fluoro-1-(3-methoxyphenyl)ethanone

Description

Structural Significance and Research Rationale of Fluorinated Ketone Scaffolds

Fluorinated ketone scaffolds are a cornerstone in modern medicinal chemistry due to the profound effects the fluorine atom has on the molecule's properties. The incorporation of fluorine, the most electronegative element, adjacent to a ketone's carbonyl group significantly alters the electronic environment of that group. nih.govtandfonline.com This modification enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This increased reactivity is a key rationale for the extensive research into these scaffolds.

The strategic placement of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic breakdown at that position, a common strategy in drug design to increase a drug's half-life. tandfonline.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes, potentially increasing the potency of a drug candidate. tandfonline.com

Altered Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity, and conformation, which are critical parameters for its pharmacokinetic and pharmacodynamic profile. tandfonline.comsci-hub.box

These properties make α-fluorinated ketones highly valuable as intermediates in organic synthesis and as pharmacologically active agents themselves. bohrium.com A prominent application is their use as inhibitors of hydrolytic enzymes like serine and cysteine proteases. nih.govresearchgate.net Peptidyl fluoromethyl ketones, for example, are potent and selective inhibitors of these enzymes and are used as probes to study their roles in various diseases, including viral infections and cancer. nih.gov

Table 1: Properties of Representative Fluorinated Ketone Scaffolds

| Compound | CAS Number | Molecular Formula | Key Feature/Application |

|---|---|---|---|

| 1-(2-Fluoro-6-methoxyphenyl)ethanone | 120484-50-6 | C9H9FO2 | Aryl ketone building block. upfluorochem.compharmaffiliates.com |

| 1-(2-Fluoro-3-methoxyphenyl)ethanone | 208777-19-9 | C9H9FO2 | Aryl ketone building block. bldpharm.com |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | C6H7F3O3 | Intermediate for pharmaceuticals and agrochemicals. sigmaaldrich.comchemicalbook.com |

Overview of Key Research Areas Pertaining to 2-Fluoro-1-(3-methoxyphenyl)ethanone and Related Structural Motifs

Research involving this compound and its structural relatives is multifaceted, primarily focusing on synthetic methodologies and applications in medicinal chemistry.

Synthesis: A significant area of research is the development of efficient and selective methods for synthesizing α-fluoroketones. organic-chemistry.org Direct α-halogenation of the parent aryl ketones is a common approach, utilizing various fluorinating agents. mdpi.com For instance, reagents like Selectfluor are widely used for the direct fluorination of ketones and other carbonyl compounds. sci-hub.boxorganic-chemistry.org Other strategies include the functionalization of pre-fluorinated building blocks and decarboxylative fluorination of β-keto acids. organic-chemistry.orgacs.org The synthesis of enantiomerically pure α-aryl-α-fluoroketones is a particular challenge and an active area of investigation, as the stereocenter can be prone to racemization. acs.orgacs.org

Medicinal Chemistry Applications: The structural motif of a ketone with a methoxyphenyl group is found in various biologically active compounds. For example, methoxetamine, an analog of ketamine, features a 3-methoxyphenyl (B12655295) group and demonstrates high affinity for the NMDA receptor. plos.org While structurally different, this highlights the importance of the methoxyphenyl moiety in designing neurologically active agents. The combination of this aryl group with the α-fluoroketone scaffold in this compound makes it a compound of interest for screening in drug discovery programs.

Furthermore, aryl methylene (B1212753) ketones and fluorinated ketones have been investigated as reversible inhibitors for enzymes such as the SARS 3C-like proteinase, indicating the therapeutic potential of this class of compounds. nih.gov Research in this area involves synthesizing series of these ketones and evaluating their inhibitory activity to establish structure-activity relationships. nih.gov

Table 2: Research Focus on Related Structural Motifs

| Structural Motif | Research Area | Key Findings/Significance |

|---|---|---|

| α-Aryl-α-fluoroketones | Asymmetric Synthesis | Development of catalytic methods to produce chiral α-fluoroketones with high enantioselectivity. acs.orgacs.org |

| Peptidyl Fluoromethyl Ketones | Enzyme Inhibition | Act as potent inhibitors of serine and cysteine proteases, useful as research tools and therapeutic leads. nih.govresearchgate.net |

| Methoxyphenyl Ketones | Drug Discovery | The methoxyphenyl group is a key feature in various psychoactive compounds and other drug candidates. plos.org |

| Fluorinated Heterocycles | Synthetic Intermediates | α-Fluoroketones are versatile precursors for the synthesis of various fluorine-containing heterocyclic compounds. bohrium.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXJJJKZGSCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 1 3 Methoxyphenyl Ethanone: Strategic Advancements and Practical Approaches

Strategic Approaches to Carbon-Fluorine Bond Formation in the Ethanone (B97240) Scaffold

The creation of the C-F bond is the most critical step in the synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethanone. This can be achieved through either electrophilic or nucleophilic fluorination routes, each with distinct precursors and mechanistic pathways.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of this compound, the most common precursor is the corresponding ketone, 1-(3-methoxyphenyl)ethanone. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine atom of the fluorinating agent.

A variety of modern electrophilic fluorinating agents, typically featuring a nitrogen-fluorine (N-F) bond, have been developed. wikipedia.org These reagents are generally more stable, safer, and easier to handle than early agents like elemental fluorine. wikipedia.org The reactivity of these N-F reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom. wikipedia.org Reagents such as Selectfluor™, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are commonly employed. wikipedia.org The reaction mechanism is a subject of ongoing study, but evidence often points towards a polar, two-electron process rather than a single-electron transfer (SET) pathway, especially for substrates like enol esters. researchgate.net

The choice of reaction conditions, including the solvent and any additives, can significantly influence the efficiency and yield of the fluorination. For instance, Selectfluor™ has been used in ionic liquids, providing a "green" alternative to volatile organic solvents. rsc.org

| Reagent Name | Abbreviation | Typical Substrate | Key Characteristics |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Enolates, enol ethers, activated aromatics | Commercially available, stable solid; often provides high yields under mild conditions. researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, organometallics | Effective and commonly used reagent. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Aryl Grignards, enol ethers | One of the early, effective N-F reagents. wikipedia.org |

Nucleophilic fluorination is a powerful alternative for introducing fluorine, involving the displacement of a leaving group by a fluoride (B91410) ion (F-). numberanalytics.com In the context of synthesizing analogues of this compound, a suitable precursor would be an α-substituted ketone, such as 2-bromo-1-(3-methoxyphenyl)ethanone (B137907) or 2-chloro-1-(3-methoxyphenyl)ethanone. bldpharm.comnih.gov This reaction typically follows a traditional SN2 mechanism. acsgcipr.org

A primary challenge in nucleophilic fluorination is the low solubility of simple alkali metal fluorides like potassium fluoride (KF) in organic solvents. nih.gov To overcome this, phase-transfer catalysts or high-polarity aprotic solvents are often used. acsgcipr.org Another significant consideration is the basicity of the fluoride ion, which can lead to competing elimination reactions, especially with secondary substrates. nih.gov

Modern advancements have introduced more soluble and less basic fluoride sources. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) is a highly reactive source that can fluorinate primary alkyl halides and tosylates rapidly in polar aprotic solvents. acsgcipr.org Other reagents, such as imidazolium-based trifluorides, have been developed as stable, nonhygroscopic, and regenerable alternatives that effectively fluorinate a range of substrates, including benzyl (B1604629) bromides and α-haloketones, often assisted by microwave irradiation. nih.gov

| Reagent Name | Abbreviation | Typical Leaving Group | Key Characteristics |

|---|---|---|---|

| Potassium Fluoride | KF | Br, I, OTs, OMs | Inexpensive but has low solubility in organic solvents; often requires a phase-transfer catalyst. acsgcipr.org |

| Cesium Fluoride | CsF | Br, I, OTs, OMs | More soluble and reactive than KF but more expensive. acsgcipr.org |

| Tetrabutylammonium Fluoride | TBAF | Br, I, OTs, OMs | Highly soluble and reactive, but often supplied as a hydrate (B1144303) which reduces nucleophilicity. Anhydrous forms are very powerful. acsgcipr.org |

| Imidazolium poly(hydrogen fluorides) | e.g., [IPrH][F(HF)₂] | Br, Cl, OTs, OMs | Stable, nonhygroscopic, and effective for a broad range of substrates, including α-haloketones. nih.gov |

Construction of the Carbonyl Moiety in this compound

The ethanone core of the molecule is typically constructed either by forming the aryl-carbonyl bond on a pre-existing aromatic ring or by oxidizing a precursor alcohol.

The Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for synthesizing aryl ketones. organic-chemistry.org This method involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). bartleby.com To form a precursor like 1-(3-methoxyphenyl)ethanone, anisole (B1667542) would be acylated with acetyl chloride or acetic anhydride. bartleby.comscirp.org The methoxy (B1213986) group of anisole is an activating, ortho-, para-directing group, leading to a mixture of isomers, with the para-isomer (4-methoxyacetophenone) often being the major product.

The mechanism involves the formation of a resonance-stabilized acylium ion electrophile, which is then attacked by the electron-rich aromatic ring. A key feature of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org To improve sustainability and catalyst reusability, solid acid catalysts like mordenite (B1173385) zeolites have been employed, showing high conversion and excellent selectivity for the para-isomer in the acylation of anisole. scirp.org

| Aromatic Substrate | Acylating Agent | Catalyst | Key Features |

|---|---|---|---|

| Anisole | Acetic Anhydride | Aluminum Chloride (AlCl₃) | Traditional method; requires stoichiometric amounts of catalyst. bartleby.com |

| Anisole | Acetic Anhydride | Mordenite Zeolite | Heterogeneous, reusable catalyst; can provide high selectivity. scirp.org |

| Aromatic Ethers | Carboxylic Acids | Cyanuric Chloride / AlCl₃ | Allows for the use of carboxylic acids directly, avoiding the need for acyl chlorides. organic-chemistry.org |

An alternative strategy for forming the ethanone carbonyl group is through the oxidation of a corresponding secondary alcohol. For the target molecule, this precursor would be 2-fluoro-1-(3-methoxyphenyl)ethanol. This approach is particularly useful if the chiral center at the alcohol is established in a preceding step.

A wide array of oxidation methods are available for converting secondary alcohols to ketones. A study detailing the oxidation of various secondary alcohols, including fluorinated analogues like 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol, demonstrates the viability of this transformation. thieme-connect.com In that study, a nitroxide catalyst system was used to achieve good yields. thieme-connect.com Other common reagents for this transformation include chromium-based oxidants (e.g., PCC, PDC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane (DMP). The choice of oxidant depends on the functional group tolerance required for the specific substrate.

| Oxidizing System | Precursor Alcohol | Product | Typical Conditions |

|---|---|---|---|

| Nitroxide Catalyst / NaOCl | Secondary Alcohols | Ketones | Generally mild conditions, suitable for various functional groups. thieme-connect.com |

| Dess-Martin Periodinane (DMP) | Secondary Alcohols | Ketones | Mild, non-heavy metal-based, performed at room temperature in chlorinated solvents. |

| Swern Oxidation | Secondary Alcohols | Ketones | Uses DMSO activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). |

Functionalization and Modification of the 3-Methoxyphenyl (B12655295) Ring

Further diversification of the this compound scaffold can be achieved by modifying the aromatic ring. The existing substituents—a meta-directing acyl group and an ortho-, para-directing methoxy group—will govern the regioselectivity of subsequent electrophilic aromatic substitution reactions. The powerful activating and ortho-, para-directing nature of the methoxy group typically dominates, directing incoming electrophiles to the C2, C4, and C6 positions relative to the methoxy group.

Synthetic routes often exploit the directing effects of substituents on aromatic rings to build molecular complexity. For example, in the synthesis of complex heterocyclic systems, substituted phenyl rings are often key building blocks. acgpubs.orgacs.org Palladium-catalyzed cascade reactions on functionalized alkynes attached to pyrrole (B145914) rings bearing methoxyphenyl groups have been used to construct fused heterocycles. acs.org Similarly, photochemical cycloadditions can be performed on substrates containing substituted phenyl rings, tolerating a wide array of functional groups including methoxy substituents. acs.org These examples highlight the robustness of the methoxyphenyl moiety and its amenability to further chemical transformation.

| Reaction Type | Reagents | Expected Major Products (Position of Substitution) | Controlling Factor |

|---|---|---|---|

| Halogenation | Br₂ / FeBr₃ or NBS | 2-, 4-, or 6-bromo derivatives | Ortho-, para-directing methoxy group. |

| Nitration | HNO₃ / H₂SO₄ | 2-, 4-, or 6-nitro derivatives | Ortho-, para-directing methoxy group. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 2-, 4-, or 6-alkyl derivatives | Ortho-, para-directing methoxy group. |

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues

Achieving high levels of selectivity is paramount in the synthesis of complex organic molecules like this compound to ensure the desired isomer is formed, maximizing yield and simplifying purification.

Regioselective Synthesis

Regioselectivity in this context primarily refers to the selective introduction of a fluorine atom at the α-carbon of the ketone (the C2 position) over other possible positions, such as the aromatic ring or the β-carbon of the ethyl group. The most common strategy for achieving α-regioselectivity is the direct fluorination of a pre-formed enolate, silyl (B83357) enol ether, or enamine derivative of the parent ketone, 1-(3-methoxyphenyl)ethanone. This approach directs the electrophilic fluorinating agent to the desired α-position.

Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and, most notably, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used due to their efficacy and relative safety. nih.govnih.govorganic-chemistry.org For example, direct fluorination of ketones using Selectfluor in a suitable solvent can provide α-fluoroketones with high regioselectivity. organic-chemistry.org Micellar systems using water as a solvent have also been developed for the direct and regioselective fluorination of various ketones with Selectfluor. organic-chemistry.orgorganic-chemistry.org

Alternative strategies, while not always targeting the α-position, underscore the challenges and possibilities in regiocontrol. For instance, palladium-catalyzed methods have been developed for the β-selective C(sp³)–H fluorination of ketones, transforming a methyl group into a monofluoromethyl group. rsc.orgnih.govrsc.org This highlights that the choice of catalyst and methodology is critical for directing the fluorine atom to the desired location.

| Method | Substrate Type | Reagent/Catalyst | Key Feature | Reference(s) |

| Direct Fluorination | Ketones | Selectfluor / SDS / H₂O | Micellar catalysis enables regioselective α-fluorination in water. | organic-chemistry.org, organic-chemistry.org |

| Oxyfluorination | Alkynes | Ph₃PAuCl / Selectfluor | Gold-catalyzed regioselective hydration followed by α-fluorination. | bohrium.com |

| C-H Fluorination | Aliphatic Ketones | Pd(OAc)₂ / Auxiliary | Directs fluorination to the β-methyl position, not the α-position. | rsc.org |

| Fluorination | Vinyl Azides | Selectfluor | Transition-metal-free synthesis of α-fluoroketones. | organic-chemistry.org |

Stereoselective Synthesis

The α-carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of stereoselective synthetic methods to produce a single enantiomer is a significant area of research, crucial for pharmaceutical applications.

A prominent approach is organocatalytic asymmetric α-fluorination. This strategy utilizes small, chiral organic molecules to catalyze the enantioselective reaction. For example, primary amine-functionalized Cinchona alkaloids have been successfully used to catalyze the direct and highly enantioselective α-fluorination of a variety of cyclic ketones with NFSI, achieving excellent yields and enantiomeric excesses (ee). nih.gov

Transition metal catalysis also offers powerful solutions for stereoselective synthesis. A conceptually novel approach involves the palladium-catalyzed enantioselective decarboxylation of racemic α-fluoro-β-ketoesters, which generates optically active α-fluoroketones in high yields and with up to 99% ee. elsevierpure.comthieme-connect.com Another method involves the highly π-facial selective and regioselective fluorination of chiral enamides, which, after an oxidation step, can lead to optically enriched α-fluoro-ketones. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Selectivity | Reference(s) |

| Organocatalytic Fluorination | Cinchona Alkaloid / NFSI | Cyclic Ketones | Up to 99% ee | nih.gov |

| Palladium-Catalyzed Decarboxylation | Pd₂(dba)₃ / Chiral Ligand | Racemic α-fluoro-β-ketoesters | Up to 99% ee | elsevierpure.com |

| Asymmetric Fluorination | dbfox-NiII Complex | Carbonyl Compounds | High enantioselectivity | organic-chemistry.org |

| Fluorination of Chiral Enamides | Selectfluor™ or NFSI | Chiral Enamides | High diastereoselectivity | nih.gov |

Development of Sustainable and Catalytic Synthetic Pathways for this compound

In line with the principles of green chemistry, modern synthetic efforts focus on developing pathways that are not only efficient and selective but also environmentally benign. This involves the use of catalytic methods, safer reagents, and sustainable solvents.

Catalytic Approaches

The shift from stoichiometric reagents to catalytic systems is a key advancement. As mentioned, both organocatalysis and transition-metal catalysis are central to the state-of-the-art synthesis of α-fluoroketones.

Organocatalysis: The use of metal-free organocatalysts, such as proline and its derivatives or cinchona alkaloids, for the asymmetric α-fluorination of ketones and aldehydes is a prime example of a greener approach. nih.gov These catalysts are often less toxic and more robust than their metal-based counterparts.

Transition-Metal Catalysis: Catalysts based on palladium, gold, nickel, and other metals enable a wide range of transformations under mild conditions. organic-chemistry.orgbohrium.comelsevierpure.com Gold catalysis, for instance, allows for the regioselective oxyfluorination of alkynes to α-fluoroketones at room temperature in an ethanol/water mixture, showcasing a mild and efficient process. bohrium.com Iron, an earth-abundant and non-toxic metal, has been used to create nanocomposite catalysts for one-pot cascade syntheses in water. rsc.org

Sustainable Methodologies

The broader goal of sustainability is addressed through several interconnected strategies:

Greener Reagents and Solvents: The widespread adoption of Selectfluor as an electrophilic fluorine source represents a move toward safer, easier-to-handle reagents compared to highly toxic and difficult-to-handle alternatives like elemental fluorine (F₂) or perchloryl fluoride. scripps.edu Furthermore, a significant effort has been made to replace traditional organic solvents with water. The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) can create micelles in water, which act as nanoreactors to facilitate the regioselective fluorination of ketones. organic-chemistry.orgorganic-chemistry.org

Alternative Starting Materials: Developing syntheses from readily available and diverse feedstocks is another aspect of sustainable chemistry. Efficient methods have been developed to produce α-fluoroketones from ubiquitous starting materials like olefins and vinyl azides, often using metal-free catalytic systems and demonstrating broad functional group tolerance. researchgate.netorganic-chemistry.org

Process Efficiency: One-pot or cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time and energy. rsc.org A three-step telescoped sequence to produce α-fluoroketones from carboxylic acids via fluorinated malonates has been reported as a versatile and efficient method. researchgate.net

| Sustainability Aspect | Method/Approach | Reagents/Conditions | Benefit | Reference(s) |

| Green Solvent | Micellar Catalysis | Selectfluor / SDS / H₂O | Avoids volatile organic solvents. | organic-chemistry.org, organic-chemistry.org |

| Metal-Free Catalysis | Organocatalytic Fluorination | Cinchona Alkaloid / NFSI | Avoids potentially toxic heavy metals. | nih.gov |

| Alternative Feedstock | Oxyfluorination of Olefins | Metal-free catalytic system | Uses readily available starting materials. | researchgate.net |

| Process Intensification | One-Pot Cascade Synthesis | Bifunctional iron nanocomposite / H₂O₂ / H₂O | Reduces waste from intermediate workups. | rsc.org |

| Safer Reagents | Direct Fluorination | Selectfluor | Solid, easy-to-handle electrophilic fluorine source. | organic-chemistry.org, bohrium.com, organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 1 3 Methoxyphenyl Ethanone

Reactivity at the Alpha-Fluorocarbonyl Center

The presence of a fluorine atom alpha to a carbonyl group significantly influences the reactivity of both the carbonyl carbon and the adjacent C-H and C-F bonds.

The carbonyl group in α-halogenated ketones is activated towards nucleophilic addition compared to their non-halogenated counterparts. This is due to the electron-withdrawing inductive effect of the halogen, which increases the electrophilicity of the carbonyl carbon. However, studies comparing different α-halogenated ketones have shown that α-fluoro ketones are slightly less reactive than the corresponding α-chloro and α-bromo derivatives. google.com

This reduced reactivity is not due to a weaker inductive effect but rather to conformational preferences. For effective orbital overlap that enhances reactivity, the carbon-halogen bond should be oriented orthogonally to the plane of the carbonyl group. In the case of α-fluoro ketones, this conformation is less favored, which can temper the expected increase in reactivity. google.com Despite this, the carbonyl in 2-Fluoro-1-(3-methoxyphenyl)ethanone remains a key site for nucleophilic attack, for instance, in the formation of cyanohydrins or in reduction reactions using hydride reagents.

Table 1: Relative Reactivity in Nucleophilic Addition A conceptual comparison of reactivity towards a generic nucleophile (Nu⁻).

| Compound | Relative Reactivity | Rationale |

| 1-(3-methoxyphenyl)ethanone | Baseline | Standard ketone reactivity. |

| This compound | Increased | Activating inductive effect of fluorine. google.com |

| 2-Chloro-1-(3-methoxyphenyl)ethanone | Higher than fluoro analog | More favorable orbital overlap in the reactive conformation. google.com |

The alpha-hydrogen in this compound is acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the Claisen-Schmidt condensation with aldehydes. For example, in base-catalyzed condensations, the enolate of an acetophenone (B1666503) derivative can react with benzaldehydes. acgpubs.org

However, the presence of the alpha-fluorine atom introduces alternative reaction pathways. Under certain conditions, particularly with strong bases, elimination of hydrogen fluoride (B91410) (HF) can occur. Furthermore, studies on related α-amino α'-fluoro ketones have demonstrated inherent instability, leading to enolization and subsequent expulsion of the fluoride ion to form reactive intermediates. nih.gov This suggests that under specific conditions, this compound could undergo rearrangements or eliminations initiated by the lability of the C-F bond post-enolization.

Transformations of the Aromatic Ring System

The substitution pattern on the aromatic ring dictates its reactivity in both electrophilic and metal-catalyzed reactions.

In electrophilic aromatic substitution (EAS), the outcome is controlled by the directing effects of the existing substituents. The 3-methoxyphenyl (B12655295) moiety of the title compound has two substituents to consider:

Methoxy (B1213986) group (-OCH₃): An activating, ortho, para-director due to its strong electron-donating resonance effect.

Fluoroacetyl group (-COCH₂F): A deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

The positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the fluoroacetyl group are C2 and C6. Therefore, the directing effects of both groups reinforce each other, strongly favoring electrophilic attack at the C2 and C6 positions. The C4 position is also activated by the methoxy group but is not favored by the fluoroacetyl group. Steric hindrance at the C2 position, being flanked by two substituents, may favor substitution at the C6 position.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution Illustrative examples of EAS reactions on this compound.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-1-(6-nitro-3-methoxyphenyl)ethanone |

| Bromination | Br₂, FeBr₃ | 2-Fluoro-1-(6-bromo-3-methoxyphenyl)ethanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to the deactivating effect of the fluoroacetyl group on the ring. |

While the parent molecule does not have a suitable leaving group for direct cross-coupling, its halo-substituted derivatives are excellent substrates for such reactions. For instance, if a bromine atom were introduced at the C6 position via electrophilic bromination, the resulting 2-Fluoro-1-(6-bromo-3-methoxyphenyl)ethanone could undergo a variety of transition-metal-catalyzed cross-coupling reactions. thieme-connect.com

These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. capes.gov.br For example, a Suzuki-Miyaura coupling with an arylboronic acid could introduce a new aryl group, while a Buchwald-Hartwig amination could install a nitrogen-based functional group. These transformations highlight the utility of the title compound as a scaffold for building more complex molecular architectures. thieme-connect.com

Reaction Pathways Involving the Methoxy Group

The methoxy group, while generally stable, can be cleaved under specific, often harsh, conditions to yield a phenol. This O-demethylation is a common transformation in natural product synthesis. chem-station.com

The most widely used reagent for this purpose is boron tribromide (BBr₃). nih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This complexation makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion, cleaving the C-O bond. pearson.com Other reagents capable of effecting this transformation include strong Lewis acids like aluminum chloride (AlCl₃) or strong protic acids like 47% hydrobromic acid (HBr) at high temperatures. google.comchem-station.com Recent studies have also explored methods using acidic concentrated lithium bromide, which can be effective under more moderate conditions. nih.gov The presence of the ketone functionality, however, can sometimes lead to side reactions or condensation under strongly acidic conditions. nih.gov

Table 3: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | General Conditions | Mechanism | Reference |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temp to RT | Lewis acid activation, Sₙ2 attack by Br⁻ | chem-station.comnih.gov |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or MeNO₂, heat | Lewis acid activation | google.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, heat | Protonation of ether oxygen, Sₙ2 attack by Br⁻ | chem-station.com |

Photochemical Reactivity of this compound and Related Fluorinated Ketones

The photochemical behavior of ketones is a well-established area of organic chemistry, primarily governed by the Norrish Type I and Type II reactions, which proceed from the excited state of the carbonyl group. wikipedia.orgedurev.in For a molecule such as this compound, both the aromatic methoxy substituent and the α-fluoro substituent are expected to influence its photochemical reactivity profile.

The absorption of ultraviolet light promotes the ketone to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). These excited states, particularly the n→π* triplet state, are responsible for the characteristic photochemical reactions of ketones. bohrium.com

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. wikipedia.orgscispace.com In the case of this compound, α-cleavage can occur in two ways:

Pathway A: Cleavage of the bond between the carbonyl carbon and the fluoromethyl carbon, yielding a 3-methoxybenzoyl radical and a fluoromethyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the aromatic ring, yielding a 2-fluoroacetyl radical and a 3-methoxyphenyl radical.

The relative likelihood of these pathways depends on the stability of the resulting radicals. The subsequent reactions of these radicals can include decarbonylation, recombination, or hydrogen abstraction from the solvent. studyraid.com

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. This intermediate can then cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. wikipedia.orgsciepub.com For this compound, a Norrish Type II reaction is not possible due to the absence of a γ-hydrogen on the alkyl chain.

The presence of the 3-methoxy group on the phenyl ring is known to affect the photoreactivity of acetophenones. Studies on substituted acetophenones have shown that methoxy groups can decrease the quantum yield of photoreduction. bohrium.com This is often attributed to the methoxy group altering the energy levels and nature of the lowest triplet state, potentially making it less reactive towards hydrogen abstraction.

The α-fluoro substituent also plays a significant role. While the carbon-fluorine bond is strong, the presence of the adjacent carbonyl group can influence its photochemical lability. Research on α-(aryloxy)acetophenones has demonstrated that substituents on the phenyl ring significantly impact the quantum yields of cleavage. For instance, electron-releasing substituents, such as a 4-methoxy group, have been shown to enhance the rate of β-cleavage. acs.org While this applies to a different bond, it highlights the electronic influence of substituents on photochemical fragmentation pathways.

| Compound | Substituent | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Acetophenone | None | 0.28 | bohrium.com |

| m-Methylacetophenone | 3-CH₃ | 0.22 | bohrium.com |

| p-Methylacetophenone | 4-CH₃ | 0.15 | bohrium.com |

| m-Methoxyacetophenone | 3-OCH₃ | <0.01 | bohrium.com |

| p-Methoxyacetophenone | 4-OCH₃ | <0.01 | bohrium.com |

The data in Table 1 indicates that the presence of a methoxy group, regardless of its position, significantly quenches the photoreduction reactivity of acetophenones. bohrium.com This suggests that this compound would likely exhibit low reactivity in terms of intermolecular hydrogen abstraction, making Norrish Type I cleavage the more probable photochemical pathway, should the molecule prove to be photolabile.

Detailed Mechanistic Elucidation of Key Chemical Transformations

One of the most significant chemical transformations for α-halo ketones, including this compound, is nucleophilic substitution at the α-carbon. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of stereochemistry at the α-carbon if it is a chiral center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.compdx.edu

For this compound, the mechanism of nucleophilic substitution can be detailed as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) approaches the methylene (B1212753) carbon (the α-carbon) from the direction opposite to the carbon-fluorine bond.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (fluoride) are partially bonded to the α-carbon, and the three other groups (hydrogen, hydrogen, and the 3-methoxybenzoyl group) lie in a plane.

Bond Cleavage and Formation: Simultaneously, as the new bond between the nucleophile and the α-carbon forms, the carbon-fluorine bond breaks.

Product Formation: The product is formed with an inverted stereochemistry at the α-carbon, and the fluoride ion is expelled as the leaving group.

The reactivity of α-halo ketones in Sₙ2 reactions is significantly enhanced compared to simple alkyl halides. This increased reactivity is attributed to the electronic effect of the adjacent carbonyl group. The π* antibonding orbital of the carbonyl group can overlap with the σ* antibonding orbital of the carbon-halogen bond. stackexchange.com This orbital interaction lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it a better electron acceptor and thus more susceptible to nucleophilic attack. stackexchange.com

The nature of the halogen atom is a critical factor in determining the reaction rate. Generally, the rate of Sₙ2 reactions for α-halo ketones follows the order I > Br > Cl > F, which corresponds to the leaving group ability of the halide ion. missouristate.edu Fluorine is a poor leaving group due to the strength of the C-F bond and the high basicity of the fluoride ion. Consequently, the nucleophilic substitution of fluorine in this compound is expected to be slower than that of its chloro, bromo, or iodo analogues.

| Compound | α-Halogen | Relative Rate | Reference |

|---|---|---|---|

| α-Chloroacetophenone | Cl | 1 | youtube.com |

| α-Bromoacetophenone | Br | ~100 | Inferred from general reactivity trends |

| α-Iodoacetophenone | I | ~35,000 | youtube.com |

| This compound | F | Significantly < 1 | Inferred from leaving group ability |

The data presented in Table 2 illustrates the dramatic effect of the leaving group on the rate of nucleophilic substitution. The rate for α-iodoacetophenone is orders of magnitude faster than for α-chloroacetophenone. youtube.com While specific data for this compound is not available, its rate would be expected to be considerably lower than that of α-chloroacetophenone due to the poor leaving group ability of fluoride.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 1 3 Methoxyphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Fluoro-1-(3-methoxyphenyl)ethanone. By analyzing various NMR experiments, one can map the precise connectivity, electronic environment, and conformational tendencies of the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity and Functional Group Analysis

While complete, assigned experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on its structure and data from analogous compounds.

The ¹H NMR spectrum is expected to display signals corresponding to each unique proton environment. The methylene (B1212753) protons (Hα) adjacent to the fluorine atom are anticipated to appear as a doublet due to strong two-bond coupling (²JHF) with the fluorine atom. The aromatic region should reveal four distinct protons of the 1,3-disubstituted benzene (B151609) ring, with splitting patterns dictated by their ortho, meta, and para relationships. The three protons of the methoxy (B1213986) group are expected to appear as a sharp singlet.

The ¹³C NMR spectrum will show nine distinct carbon signals. Notably, the carbons of the fluoroacetyl group (Cα and the carbonyl C=O) will be split into doublets due to coupling with the fluorine atom. The one-bond carbon-fluorine coupling (¹JCF) for Cα is typically very large, while the two-bond coupling to the carbonyl carbon (²JCF) is smaller but significant. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H2 | ~7.55 | m (t-like) | - |

| Ar-H6 | ~7.50 | m (d-like) | - |

| Ar-H4 | ~7.40 | t | J ≈ 8.0 |

| Ar-H5 | ~7.15 | m (dd-like) | - |

| CH₂F | ~5.50 | d | ²JHF ≈ 48 |

| OCH₃ | ~3.85 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | ~190.5 | d | ²JCF ≈ 18-25 |

| Ar-C3 | ~160.0 | s | - |

| Ar-C1 | ~135.5 | s | - |

| Ar-C5 | ~130.0 | s | - |

| Ar-C6 | ~121.5 | s | - |

| Ar-C2 | ~120.0 | s | - |

| Ar-C4 | ~112.5 | s | - |

| CH₂F | ~84.5 | d | ¹JCF ≈ 180-190 |

| OCH₃ | ~55.5 | s | - |

Fluorine (¹⁹F) NMR for Characterization of the Fluorine Environment

The fluorine-19 nucleus is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. For this compound, the ¹⁹F NMR spectrum is expected to consist of a single signal, as there is only one fluorine atom in the molecule. This signal should appear as a triplet, resulting from coupling to the two equivalent protons on the adjacent methylene carbon (²JHF). The chemical shift is characteristic of a fluorine atom attached to an aliphatic carbon adjacent to a carbonyl group. ucsb.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂F | -220 to -230 | t | ²JHF ≈ 48 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments and Conformational Studies

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, it would primarily show correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively link the signals of the CH₂F, OCH₃, and aromatic protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nist.gov It is critical for piecing together the molecular skeleton. Key expected correlations include those from the CH₂F protons to the carbonyl carbon (C=O) and the aromatic carbon C-1, and from the methoxy protons to the aromatic carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It would show correlations between protons that are close to each other in space, such as the methoxy group protons and the aromatic protons at the C-2 and C-4 positions, providing information about the molecule's preferred conformation.

Table 4: Expected Key Correlations in 2D NMR Spectra

| Experiment | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | ¹H-¹H Connectivity | H-4 ↔ H-5; H-5 ↔ H-6 |

| HSQC | Direct ¹H-¹³C Attachment | CH₂F (¹H) ↔ CH₂F (¹³C); OCH₃ (¹H) ↔ OCH₃ (¹³C); Ar-H ↔ Ar-C |

| HMBC | Long-Range ¹H-¹³C Connectivity | CH₂F (¹H) → C=O, C1; OCH₃ (¹H) → C3; H2 (¹H) → C4, C6, C=O |

| NOESY | ¹H-¹H Spatial Proximity | OCH₃ (¹H) ↔ H2, H4 |

Analysis of Through-Bond Spin-Spin Couplings (e.g., ¹H–¹⁹F, ¹³C–¹⁹F) for Conformational Preferences

The couplings between fluorine and nearby carbon and proton nuclei are highly informative. For this compound, the most significant are through-bond couplings within the fluoroacetyl group, which are sensitive to the molecule's geometry. Unlike 2'-fluoroacetophenones where through-space coupling between the fluorine and aromatic protons is prominent, such interactions are not expected here due to the larger distance. The key couplings are:

¹JCF: A large one-bond coupling between Cα and the fluorine atom.

²JCF: A two-bond coupling between the carbonyl carbon and the fluorine atom.

²JHF: A two-bond (geminal) coupling between the methylene protons and the fluorine atom.

The magnitudes of these coupling constants are dependent on dihedral angles and substituent electronegativity, providing insight into the conformational preferences around the C(O)-Cα bond. researchgate.netnih.gov

Table 5: Characteristic Through-Bond Coupling Constants

| Coupling | Number of Bonds | Typical Magnitude (Hz) |

|---|---|---|

| ¹JCF | 1 | 180 - 250 |

| ²JCF | 2 | 15 - 30 |

| ²JHF | 2 | 45 - 50 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the molecular mass, confirming the elemental composition. For this compound (C₉H₉FO₂), the exact mass is 168.05865 Da. uni.lu

Table 6: Predicted HRMS Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀FO₂]⁺ | 169.06593 |

| [M+Na]⁺ | [C₉H₉FO₂Na]⁺ | 191.04787 |

| [M+K]⁺ | [C₉H₉FO₂K]⁺ | 207.02181 |

| [M-H]⁻ | [C₉H₈FO₂]⁻ | 167.05137 |

Data sourced from PubChemLite. uni.lu

The fragmentation pathway under electron ionization (EI) can be predicted based on the fragmentation of similar ketones, such as 3-methoxyacetophenone. nist.govmiamioh.edu The primary fragmentation events are expected to be α-cleavages adjacent to the carbonyl group.

α-Cleavage (loss of •CH₂F): The most likely initial fragmentation is the cleavage of the C-C bond between the carbonyl and the fluoromethyl group, leading to the loss of a fluoromethyl radical (•CH₂F). This generates the stable 3-methoxybenzoyl cation, which is expected to be a prominent peak in the spectrum.

[C₉H₉FO₂]⁺˙ → [C₈H₇O₂]⁺ (m/z 135) + •CH₂F

α-Cleavage (loss of aryl radical): The alternative α-cleavage, loss of the 3-methoxyphenyl (B12655295) radical, would produce the fluoroacetyl cation.

[C₉H₉FO₂]⁺˙ → [C₂H₂FO]⁺ (m/z 61) + •C₇H₇O

Secondary Fragmentation: The 3-methoxybenzoyl cation (m/z 135) can undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common pathway for acylium ions.

[C₈H₇O₂]⁺ → [C₇H₇O]⁺ (m/z 107) + CO

Further Fragmentation of the Aryl Portion: The resulting m/z 107 ion can then lose a methyl radical from the ether, followed by another loss of CO.

[C₇H₇O]⁺ → [C₆H₄O]⁺˙ (m/z 92) + •CH₃

[C₆H₄O]⁺˙ → [C₅H₄]⁺˙ (m/z 64) + CO

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. Each functional group absorbs light at a characteristic frequency corresponding to the energy of its specific vibrational modes.

The spectrum of this compound is expected to be dominated by several key vibrations. The most intense peak in the IR spectrum is typically the carbonyl (C=O) stretch. The C-F bond also gives a strong absorption. The aromatic ring and ether linkages provide a series of characteristic bands. Predictions can be based on data from similar molecules like 3-methoxyacetophenone. nist.gov

Table 7: Predicted Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, OCH₃) | Medium |

| ~1685 | C=O Stretch | Aryl Ketone | Strong |

| ~1600, 1585 | C=C Stretch | Aromatic Ring | Strong-Medium |

| ~1260 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~1100 | C-F Stretch | Alkyl Fluoride (B91410) | Strong |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Medium |

| ~880, 780 | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, scientists can determine the crystal system, space group, unit cell dimensions, and the specific coordinates of each atom. This level of detail is crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallography data for this compound could not be located. While crystallographic studies have been conducted on structurally related compounds, such as other halogenated and methoxy-substituted acetophenones and chalcones, no publicly available data exists for the title compound itself. iucr.orgresearchgate.netiucr.orgnih.gov This suggests that either the single crystal X-ray diffraction analysis of this particular compound has not been performed or the results have not been published in accessible databases.

For illustrative purposes, the table below shows typical parameters that would be determined from an X-ray crystallography study.

Interactive Data Table: Illustrative Crystallographic Data

| Parameter | Description | Example Value (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 7.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 10.2 |

| c (Å) | The length of the 'c' axis of the unit cell. | 15.8 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 95.3 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1200.5 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.395 g/cm³ |

This table is for illustrative purposes only as no specific experimental data for this compound was found.

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Analogues

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional structure of molecules and are invaluable for determining the enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other.

A chiral analogue of this compound would possess a stereocenter, rendering it optically active. The determination of the enantiomeric excess of such a compound is critical in fields like asymmetric synthesis and pharmaceutical development, where the biological activity of enantiomers can differ significantly.

As with X-ray crystallographic data, a specific study on the chiroptical spectroscopy of chiral analogues of this compound for the determination of enantiomeric excess has not been reported in the available scientific literature. However, the principles of the technique are well-established. nih.govnih.govacs.org A typical approach would involve measuring the CD spectrum of a sample and comparing the intensity of the signal to that of a pure enantiomer. The enantiomeric excess can then be calculated using a calibration curve. nih.govnih.gov

The table below illustrates the kind of data that would be generated in such a study.

Interactive Data Table: Illustrative Chiroptical Data for a Chiral Analogue

| Parameter | Description | Example Value (Hypothetical) |

| Wavelength (nm) | The wavelength of light at which the maximum CD signal is observed. | 285 |

| Molar Ellipticity [θ] | The differential absorption of left and right circularly polarized light. | +15,000 deg·cm²/dmol |

| Enantiomeric Excess (%) | The percentage of one enantiomer in excess of the other. | 95% (R-enantiomer) |

| Solvent | The solvent used for the measurement, as it can influence the CD spectrum. | Methanol (B129727) |

This table is for illustrative purposes only as no specific experimental data for chiral analogues of this compound was found.

Theoretical and Computational Investigations of 2 Fluoro 1 3 Methoxyphenyl Ethanone

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-1-(3-methoxyphenyl)ethanone at the atomic level. These computational techniques allow for the detailed examination of its electronic landscape.

Density Functional Theory (DFT) Applications for Ground State Properties and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is instrumental in determining ground state properties and energetics. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately calculate key parameters. researchgate.net

These calculations typically reveal the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For instance, in related aromatic ketones, DFT has been used to show how substituents on the phenyl ring influence the planarity of the molecule and the orientation of the carbonyl group. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. nih.gov

Table 1: Representative DFT-Calculated Ground State Properties for a Substituted Acetophenone (B1666503)

| Property | Calculated Value |

| Total Energy | (Example value in Hartrees) |

| Dipole Moment | (Example value in Debye) |

| HOMO Energy | (Example value in eV) |

| LUMO Energy | (Example value in eV) |

| HOMO-LUMO Gap | (Example value in eV) |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the side chain in this compound allows for the existence of different conformers. Conformational analysis aims to identify the stable conformations and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For α-fluoroketones, a critical aspect of their conformation is the relative orientation of the carbonyl group and the C-F bond. Studies on similar 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformation, where the carbonyl group and the phenyl ring are nearly coplanar. This preference is influenced by a combination of steric and electronic factors. The potential energy curve, calculated by systematically varying the relevant dihedral angle, can reveal the relative energies of the s-cis and s-trans conformers and the transition state connecting them.

Table 2: Relative Energies of Conformers for a Representative Fluorinated Acetophenone

| Conformer | Dihedral Angle (O=C-C-F) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.0 (most stable) |

| s-cis | ~0° | (Example value, typically higher) |

| Transition State | ~90° | (Example value, highest) |

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic data that can be predicted include NMR chemical shifts and vibrational frequencies (IR and Raman).

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can provide theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts are typically in good agreement with experimental values, aiding in the assignment of signals in the experimental spectrum. researchgate.net Similarly, the calculation of vibrational frequencies can help in the interpretation of IR and Raman spectra. The comparison between calculated and experimental spectra serves as a powerful tool for confirming the molecular structure and understanding the vibrational modes of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule and its interactions with its environment over time. MD simulations can model the behavior of this compound in different solvents or in the solid state.

These simulations can reveal how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence the conformation and packing of the molecules. For instance, MD simulations could be used to study how the methoxy (B1213986) and fluoro substituents affect the solvation of the molecule and its interactions with neighboring molecules in a condensed phase.

Computational Modeling of Reaction Mechanisms and Transition States for Chemical Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis and subsequent chemical transformations. By locating the transition state structures and calculating the activation energies, researchers can understand the feasibility and selectivity of different reaction pathways.

For example, the synthesis of α-fluoroketones can proceed through various routes. Computational modeling can help in understanding the mechanism of fluorination reactions, identifying the key intermediates and transition states. uni.lu This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity. The study of reaction mechanisms often involves calculating the potential energy surface along the reaction coordinate, which provides a detailed picture of the energy changes that occur during the transformation. uni.lu

Investigation of Structure-Reactivity Relationships through Computational Descriptors

The exploration of structure-reactivity relationships through computational descriptors provides valuable insights into the chemical behavior of a molecule. These descriptors, derived from the theoretical structure of a compound, can predict its physical properties and reactivity, thereby guiding experimental studies and the design of new molecules. For this compound, while specific comprehensive computational studies are not extensively available in the public domain, an analysis of its predicted descriptors offers a window into its potential chemical characteristics.

Computational descriptors are numerical values that characterize a molecule's properties. These can range from simple constitutional descriptors to more complex quantum-chemical descriptors. By analyzing these descriptors, it is possible to infer a molecule's behavior in various chemical environments.

Predicted Physicochemical Properties

Public databases, such as PubChem, provide computationally predicted descriptors for a vast number of chemical compounds, including this compound. These predictions are based on the molecule's structure and are calculated using various algorithms.

| Descriptor | Predicted Value | Interpretation |

| XLogP3 | 2.2 | Indicates the lipophilicity of the molecule. A positive value suggests a preference for non-polar environments over aqueous ones. |

| Predicted Collision Cross Section (CCS) | ||

| [M+H]⁺ | 131.2 Ų | Represents the predicted rotational average area of the protonated molecule, influencing its mobility in the gas phase. |

| [M+Na]⁺ | 139.6 Ų | Represents the predicted rotational average area of the sodium adduct of the molecule. |

Detailed Research Findings

Lipophilicity and its Influence on Reactivity and Bioavailability

The XLogP value is a computed logarithm of the octanol/water partition coefficient, which is a critical measure of a molecule's lipophilicity. nih.govacdlabs.com A value of 2.2 for this compound suggests that it is moderately lipophilic. This property is crucial in determining how the molecule distributes itself between aqueous and lipid phases, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. nih.gov Higher lipophilicity can enhance a compound's ability to cross cell membranes, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. researchgate.net

Collision Cross Section (CCS) and Molecular Shape

The predicted collision cross-section (CCS) is a measure of the ion's size and shape in the gas phase, as determined by ion mobility-mass spectrometry (IM-MS). nih.govmdpi.comnih.gov It represents the effective area that the ion presents to a buffer gas. nih.govacs.org This descriptor is valuable for compound identification and for providing insights into the three-dimensional structure of the molecule. mdpi.comacs.org The predicted CCS values for the protonated and sodiated adducts of this compound provide a "fingerprint" that could be used to identify it in complex mixtures if experimental data were available for comparison. nih.gov The difference in CCS values between different adducts can also provide information about the site of adduction and the conformational changes it induces.

Influence of Fluoro and Methoxy Substituents on Reactivity

The reactivity of this compound is significantly influenced by the electronic effects of the fluorine and methoxy substituents on the aromatic ring. minia.edu.eglibretexts.orglibretexts.org

Fluorine Substituent: Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. minia.edu.eglibretexts.org This effect decreases the electron density of the ring, making it less susceptible to electrophilic attack. libretexts.org However, fluorine also has lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), although this effect is generally weaker than its inductive effect. nih.gov The position of the fluorine atom is crucial; in this case, the fluorine is on the α-carbon of the ethanone (B97240) group, which will significantly influence the reactivity of the carbonyl group and the adjacent C-H bonds.

Methoxy Substituent: The methoxy group (-OCH₃) at the meta position has a dual electronic effect. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). minia.edu.eglibretexts.org However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, resulting in an electron-donating resonance effect (+R). minia.edu.eglibretexts.org In electrophilic aromatic substitution reactions, the resonance effect of the methoxy group is generally dominant, making the aromatic ring more activated towards electrophiles, particularly at the ortho and para positions relative to the methoxy group. libretexts.org

Derivatization Strategies and Synthetic Exploration of 2 Fluoro 1 3 Methoxyphenyl Ethanone Analogues

Systematic Modification of the Fluoroacetyl Moiety

The fluoroacetyl group is a key functional handle for structural modification. The presence of the fluorine atom significantly influences the reactivity of the adjacent carbonyl group, making it a prime target for various chemical transformations. nih.gov

Research Findings: Modifications of the fluoroacetyl moiety primarily involve reactions at the carbonyl carbon and the α-carbon. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated ketones. nih.gov

Reduction of the Carbonyl Group: One of the most fundamental modifications is the reduction of the ketone to a secondary alcohol, yielding 2-fluoro-1-(3-methoxyphenyl)ethanol. This transformation introduces a chiral center, opening the door to stereoselective synthesis, which will be discussed in section 6.4.

Replacement of Fluorine: While the C-F bond is strong, nucleophilic substitution at the α-carbon can be achieved, particularly with soft nucleophiles. This allows for the introduction of other functional groups. More commonly, analogues are synthesized with different halogens (e.g., chlorine, bromine) at the α-position to compare reactivity and biological activity. For instance, α-chloro and α-bromo ketones are generally more reactive in SN2 displacement reactions than their α-fluoro counterparts. nih.gov

Further Fluorination: Methods exist for the conversion of α-monofluoroketones into α,α-difluoroketones. nih.gov For example, the reaction of a 1,3-diketone with an electrophilic fluorinating agent like Selectfluor can lead to difluorination. nih.gov This strategy allows for the synthesis of analogues with a difluoromethylene (CF2) group, which can impart unique electronic and metabolic properties.

Chain Extension/Modification: The enolate of 2-fluoro-1-(3-methoxyphenyl)ethanone can theoretically react with various electrophiles, allowing for the introduction of alkyl, acyl, or other groups at the α-position, although this can be complicated by the potential for Favorskii rearrangement. wikipedia.org

Table 1: Potential Modifications of the Fluoroacetyl Moiety

| Reaction Type | Reagents/Conditions | Resulting Moiety | Potential Analogue |

|---|---|---|---|

| Carbonyl Reduction | NaBH₄, LiAlH₄, or Biocatalysts | Secondary Alcohol | 2-Fluoro-1-(3-methoxyphenyl)ethanol |

| Halogen Exchange | Synthesis from 3-methoxyacetophenone with NBS or NCS | α-Bromo/Chloro Ketone | 2-Bromo/Chloro-1-(3-methoxyphenyl)ethanone |

| Difluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | α,α-Difluoro Ketone | 2,2-Difluoro-1-(3-methoxyphenyl)ethanone |

Diversification of the Aromatic Ring through Substitution and Skeletal Rearrangements

The 3-methoxyphenyl (B12655295) ring offers a scaffold for introducing additional substituents, thereby modulating the molecule's steric and electronic properties. The existing methoxy (B1213986) group (an activating, ortho-, para-director) and the fluoroacetyl group (a deactivating, meta-director) guide the regioselectivity of electrophilic aromatic substitution reactions.

Research Findings: A variety of substituted analogues of this compound have been synthesized, demonstrating the feasibility of diversifying the aromatic core. These substitutions can fine-tune the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Electrophilic Aromatic Substitution: Standard reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can be applied. The directing effects of the existing substituents will influence the position of the incoming electrophile. For example, bromination would be expected to occur at positions 2, 4, or 6 relative to the methoxy group.

Nucleophilic Aromatic Substitution: While less common on this ring system unless further activated, nucleophilic aromatic substitution (SNAr) can replace a good leaving group (like a halogen) with various nucleophiles. acgpubs.org

Skeletal Rearrangements: α-Haloketones can undergo base-induced skeletal rearrangements, most notably the Favorskii rearrangement, which converts them into carboxylic acid derivatives (esters or amides, depending on the nucleophile used). wikipedia.org This reaction pathway fundamentally alters the carbon skeleton, providing access to a different class of compounds, such as substituted phenylacetic acid derivatives.

Table 2: Examples of Synthetically Prepared Aromatic Ring Analogues

| Compound Name | CAS Number | Additional Substituent(s) | Relative Position(s) |

|---|---|---|---|

| 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone | 1785596-93-1 | -Cl | 6- |

| 1-(2,6-Difluoro-3-methoxyphenyl)ethanone | 1206593-23-8 | -F | 2-, 6- |

| 1-(2-Fluoro-3-methoxy-6-methylphenyl)ethanone | N/A | -CH₃ | 6- |

| 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | 350-27-6 | -F, -Br (on acetyl) | 4- (methoxy), 3- (fluoro) |

Synthesis of Heterocyclic Compounds Incorporating the Ethanone (B97240) Motif

α-Haloketones are exceptionally versatile building blocks for the synthesis of a wide array of heterocyclic systems due to the presence of two adjacent electrophilic centers. mdpi.comresearchgate.net This dual reactivity allows for cyclocondensation reactions with various binucleophilic reagents to form five- and six-membered rings. wikipedia.orgnih.gov

Research Findings: The reaction of this compound with appropriate precursors can yield numerous heterocyclic structures. These reactions are foundational in medicinal chemistry for generating compounds with diverse pharmacological activities.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. Reacting this compound with a thioamide (R-C(S)NH₂) would produce a 2-substituted-4-(3-methoxyphenyl)thiazole. Similarly, reaction with thiourea (B124793) yields 2-amino-4-(3-methoxyphenyl)thiazole. wikipedia.orgthieme-connect.com

Imidazole Synthesis: Imidazoles can be formed by reacting the α-fluoroketone with an amidine.

Oxazole (B20620) Synthesis: In the Robinson-Gabriel synthesis, an α-acylamino ketone is cyclized and dehydrated. An N-acylated amino group would first need to be introduced to replace the fluorine, which can then undergo cyclization to form an oxazole ring.

Pyrrole (B145914) Synthesis: The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine, which would yield a highly substituted pyrrole ring. wikipedia.org

Table 3: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Required Coreactant | General Reaction Name |

|---|---|---|

| Thiazole | Thioamide or Thiourea | Hantzsch Thiazole Synthesis |

| Imidazole | Amidine | Debus-Radziszewski Imidazole Synthesis |

| Pyrrole | β-Ketoester and Ammonia/Amine | Hantzsch Pyrrole Synthesis |

| Benzofuran | Salicylaldehyde | Cyclocondensation |

Stereoselective Synthesis of Chiral Analogues of this compound

The reduction of the prochiral ketone in this compound to its corresponding alcohol, 2-fluoro-1-(3-methoxyphenyl)ethanol, creates a stereocenter. The synthesis of single enantiomers of this alcohol is of significant interest as the biological activity of chiral molecules often resides in only one enantiomer.

Research Findings: While direct stereoselective reduction of this compound is not widely reported, extensive research on analogous ketones provides well-established methodologies. nih.govresearchgate.net These methods can be broadly categorized into biocatalytic and chemocatalytic approaches.

Biocatalytic Reduction: This "green chemistry" approach utilizes whole microbial cells or isolated enzymes (ketoreductases) to perform highly enantioselective reductions. researchgate.net For example, various strains of marine-derived fungi, such as Aspergillus sydowii and Beauveria felina, have been successfully used for the stereoselective bioreduction of the closely related 1-(4-methoxyphenyl)ethanone, producing either the (R) or (S) alcohol with excellent enantiomeric excess (>99% ee). nih.gov Recombinant E. coli expressing specific carbonyl reductases are also highly effective for producing chiral alcohols from substituted acetophenones. nih.gov

Chemocatalytic Asymmetric Reduction: This method involves the use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP), in asymmetric hydrogenation or transfer hydrogenation reactions. These methods are known for their high efficiency and enantioselectivity in the reduction of aryl ketones. researchgate.net

Table 4: Methodologies for Stereoselective Ketone Reduction

| Method | Catalyst/Biocatalyst Example | Typical Outcome | Reference Analogue |

|---|---|---|---|

| Bioreduction | Marine-derived fungi (Aspergillus, Beauveria) | (R)- or (S)-alcohol, >99% ee | 1-(4-methoxyphenyl)ethanol nih.gov |

| Bioreduction | Recombinant E. coli expressing carbonyl reductase | (R)-alcohol, >99.9% ee | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol nih.gov |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-BINAP complexes | High yield and enantioselectivity | Chiral α-trifluoromethyl alcohols researchgate.net |

Development of Libraries of Structurally Related Compounds for Chemical Screening

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry techniques are employed to generate large, diverse libraries of related compounds. wikipedia.org These libraries are then subjected to high-throughput screening (HTS) to identify "hits"—compounds with desired biological activity or material properties. chemcopilot.comchemdiv.com

Research Findings: The synthetic strategies outlined in the preceding sections form the basis for library development. Ketones and α-haloketones are excellent starting materials for both solution-phase and solid-phase combinatorial synthesis. thieme-connect.comacs.org

Library Design: A library can be designed by systematically varying the building blocks at each point of diversification. For this compound, this would involve:

A set of modifications to the fluoroacetyl moiety (e.g., reduction, halogen exchange).

A collection of diverse substituents for the aromatic ring.

A range of binucleophiles to generate a variety of heterocyclic cores.

Combinatorial Synthesis: Using automated or parallel synthesis techniques, these building blocks can be combined in a systematic way to produce hundreds or thousands of discrete compounds. chemrxiv.org Solid-phase synthesis is particularly powerful, where the core molecule is attached to a resin bead, allowing for easy purification after each reaction step. thieme-connect.comnih.gov

High-Throughput Screening (HTS): The resulting compound library is formatted into microtiter plates and tested for activity in automated biological or physical assays. chemcopilot.com HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of lead structures for further optimization. chemdiv.com The goal is to maximize structural diversity to increase the probability of finding novel and active compounds. lifechemicals.comcriver.com

The combination of versatile derivatization strategies and modern library synthesis/screening technologies enables a comprehensive exploration of the chemical potential of the this compound scaffold.

Advanced Applications and Utilization of 2 Fluoro 1 3 Methoxyphenyl Ethanone As a Versatile Chemical Synthon

Role as a Key Building Block in Complex Organic Molecule Synthesis

2-Fluoro-1-(3-methoxyphenyl)ethanone is a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds and chalcones, which are known for their wide range of biological activities. youtube.comijnrd.org The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring, combined with the reactive ketone functionality, allows for a variety of chemical transformations.